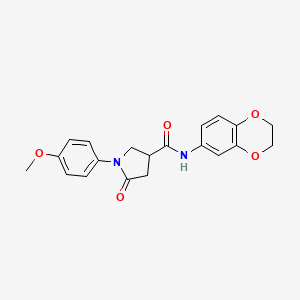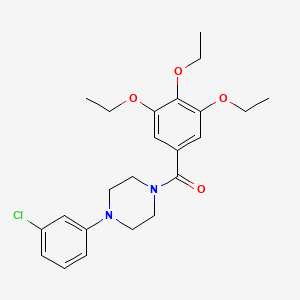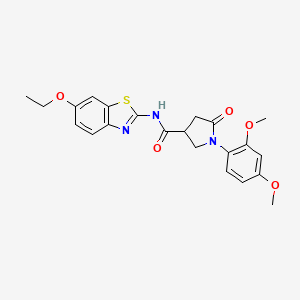![molecular formula C17H17NO3 B11177600 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11177600.png)
4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of aromatic carbamates It is characterized by the presence of a phenyl acetate group attached to a carbamoyl group, which is further substituted with a 3,4-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 3,4-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized carbamates.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl methylcarbamate
- 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl ethylcarbamate
- 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl propylcarbamate
Uniqueness
4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
[4-[(3,4-dimethylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO3/c1-11-4-7-15(10-12(11)2)18-17(20)14-5-8-16(9-6-14)21-13(3)19/h4-10H,1-3H3,(H,18,20) |
InChI Key |
KOYMITTYRAUYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11177518.png)

![2-(2,4-dichlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11177529.png)


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11177546.png)
![2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B11177551.png)
![3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11177557.png)
![N-[4-(butan-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B11177565.png)
![1-tert-butyl-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11177578.png)

![2,6-Dimethoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B11177605.png)
![2,5-dichloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11177606.png)
![2-bromo-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11177611.png)
